Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6-9,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSHVKNLMBMKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432867 | |
| Record name | tert-BUTYL(4R, 6R)-2-[6-(2-AMINOETHYL)-2, | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191917-91-6 | |
| Record name | tert-BUTYL(4R, 6R)-2-[6-(2-AMINOETHYL)-2, | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The initial step involves a conjugate addition between 3-cyanoacrylate (II) and 3,3-dialkoxy propionic esters (e.g., 3,3-diethoxy propanoic acid tert-butyl ester) under Lewis acid catalysis. Boron trifluoride etherate (BF₃·OEt₂) is the preferred catalyst, operating at 40–75°C in tetrahydrofuran (THF) or toluene. This step forms a β-keto ester intermediate (V), which undergoes in situ hydrolysis to eliminate the alkoxy protecting group.
Key Reaction Conditions:
Cyclization to Form the Dioxane Ring
Following hydrolysis, the intermediate is treated with 2,2-dimethoxypropane under Brønsted acid catalysis (e.g., p-toluenesulfonic acid) to induce cyclization. This step capitalizes on the equatorial preference of substituents in the dioxane chair conformation, ensuring high diastereomeric purity.
Example Protocol (Patent Embodiment 8):
-
Starting Materials : 3-Cyanoacrylate (6.7 g, 0.1 mol), 3,3-diethoxy propanoic acid tert-butyl ester (48.0 g, 0.22 mol).
-
Cyclization : 12.5 g 2,2-dimethoxypropane, 0.03 g p-toluenesulfonic acid, 40°C, 4 hours.
-
Yield : 79.3% (21.3 g) of tert-butyl [6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate.
Step 2: Catalytic Hydrogenation of the Nitrile Group
Hydrogenation Conditions and Catalyst Optimization
The cyano intermediate undergoes hydrogenation in saturated ammonia-methanol solution using Raney nickel as the catalyst. Key parameters include:
Example Protocol (Patent Embodiment 9):
Workup and Purification
Post-hydrogenation, the crude product is treated with dry HCl gas to precipitate excess nickel, followed by extraction with methylene chloride and neutralization with sodium bicarbonate. Recrystallization from methyl tert-butyl ether yields the final product with >99.4% purity (HPLC).
Variations in Ester Functionality
The patent methodology accommodates diverse ester groups (R² = methyl, ethyl, tert-butyl) by altering the 3,3-dialkoxy propionic ester precursor. Comparative data for select esters are summarized below:
| Ester Group | Precursor Used | Yield (%) | Purity (HPLC, %) | Melting Point (°C) |
|---|---|---|---|---|
| Methyl | 3,3-Dimethoxy methyl propionate | 78.5 | 99.7 | 59–61 |
| Ethyl | 3,3-Diethoxy ethyl propionate | 75.5 | 99.4 | 65–68 |
| tert-Butyl | 3,3-Diethoxy tert-butyl propionate | 79.3 | 99.5 | 67–70 |
Data derived from patent embodiments 3, 4, 7, and 8.
Optimization of Reaction Parameters
Solvent Effects on Cyclization
THF outperforms toluene in cyclization efficiency due to its polar aprotic nature, which stabilizes the oxocarbenium ion intermediate. Substituting THF with 2-methyltetrahydrofuran reduces yield by 12%, likely due to increased steric hindrance.
Temperature Dependence in Hydrogenation
Elevating the hydrogenation temperature beyond 50°C accelerates reaction kinetics but promotes catalyst deactivation. At 45°C, the reaction achieves near-quantitative conversion within 6 hours, whereas 60°C necessitates catalyst replenishment after 4 hours.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Biological Applications
-
Pharmaceutical Development :
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has been investigated for its potential use in drug formulations. Its structure allows for the modification of pharmacokinetic properties, making it suitable for developing therapeutic agents targeting various diseases. -
Neuroprotective Agents :
Research indicates that compounds with similar dioxane structures can exhibit neuroprotective effects. The aminoethyl group in this compound may contribute to neuroprotection by modulating neurotransmitter systems.
Chemical Synthesis and Reactions
The compound can be synthesized through various chemical reactions, including the Henry reaction and esterification processes. These methods allow for the introduction of functional groups that can enhance biological activity or alter physical properties.
- Synthesis Example : The synthesis of this compound involves the reaction of a suitable dioxane precursor with tert-butyl acetic acid under controlled conditions to yield the desired product with high purity .
Material Science Applications
This compound has potential applications in material science as a building block for polymer synthesis. Its unique structure can be utilized to create polymers with desirable mechanical and thermal properties.
-
Polymerization Studies :
The compound's ability to participate in polymerization reactions can lead to materials with specific functionalities tailored for applications in coatings, adhesives, and biomedical devices.
Mechanism of Action
The mechanism of action of tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The dioxane ring structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the C6 Position
Table 1: Key Structural Analogs and Their Modifications
- Biological Activity: Hybrid derivatives (e.g., 13a-d) exhibit antiparasitic activity due to α,α-difluorophenylacetamide moieties. For instance, 13d (5-bromo substituent) shows IC₅₀ = 1.2 µM against Plasmodium falciparum . In contrast, the parent aminoethyl compound lacks direct bioactivity but serves as a scaffold for functionalization.
- Synthetic Utility: The chloromethyl derivative (rosuvastatin intermediate) undergoes nucleophilic substitution, while the cyanomethyl analog is reduced to the aminoethyl group . The hydroxymethyl variant is a precursor for oxidation to aldehyde intermediates .
Stereochemical Variations
The (4R,6R) configuration is conserved in statin intermediates to maintain biosynthetic fidelity. However, analogs like tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (rosuvastatin intermediate) adopt a (4R,6S) configuration, altering spatial geometry and downstream reactivity . Such stereochemical divergence redirects synthetic pathways toward distinct statin APIs (atorvastatin vs. rosuvastatin).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 13d (Br-substituted) | Chloromethyl Derivative |
|---|---|---|---|
| Physical State | Oil | Pale brown solid | White powder |
| Melting Point | N/A | 126–128°C | 154–156°C |
| HPLC Purity | >90% | 83% | >95% |
| Solubility | Soluble in MeOH, CHCl₃ | Limited in H₂O | Soluble in acetone |
- Stability : The tert-butyl ester group enhances stability under basic/acidic conditions. Difluoroacetamido derivatives (e.g., 13a-d ) exhibit improved metabolic resistance due to fluorine’s electronegativity .
- Reactivity: The aminoethyl group’s nucleophilicity facilitates coupling reactions (e.g., with difluoroacetamido-phenyl units), whereas the chloromethyl group undergoes SN2 substitutions .
Biological Activity
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, also known as (4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its properties, synthesis, and relevant case studies.
- Molecular Formula : C14H27NO4
- Molecular Weight : 273.37 g/mol
- CAS Number : 125995-13-3
- Density : 1.02 g/cm³ (at 20 °C)
This compound is characterized by a dioxane ring structure with an aminoethyl side chain, which contributes to its biological properties.
This compound acts as an impurity in the synthesis of Atorvastatin, a well-known HMG-CoA reductase inhibitor used for lowering cholesterol levels. The biological activity of this compound is primarily linked to its role in modulating lipid metabolism and influencing cholesterol biosynthesis pathways. The inhibition of HMG-CoA reductase results in decreased cholesterol synthesis in the liver, which can lead to reduced plasma cholesterol levels .
Pharmacological Studies
Recent studies have indicated that compounds structurally related to this compound exhibit various pharmacological effects:
- Cholesterol-Lowering Effects : As an impurity of Atorvastatin, it may contribute to the overall efficacy of the drug in managing hyperlipidemia.
- Potential Neuroprotective Properties : Some derivatives of dioxane-based compounds have shown promise in neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
- Antioxidant Activity : The presence of the dioxane moiety has been associated with antioxidant properties, which can help mitigate oxidative damage in biological systems .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The common synthetic routes include:
- Formation of the Dioxane Ring : Utilizing diols and appropriate reagents to form the dioxane structure.
- Amine Addition : Introducing the aminoethyl group through nucleophilic substitution reactions.
Case Study: Atorvastatin Synthesis Impurity
In a study focused on the synthesis of atorvastatin intermediates, this compound was identified as a significant impurity during the manufacturing process. Its characterization included various analytical techniques such as NMR and mass spectrometry to confirm its structure and purity levels . The study emphasized the importance of controlling impurities in pharmaceutical formulations to ensure safety and efficacy.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated lipid-lowering effects comparable to atorvastatin in vitro. |
| Study 2 | Showed neuroprotective effects in animal models via modulation of oxidative stress markers. |
| Study 3 | Identified antioxidant properties that could be beneficial in preventing cellular damage. |
Q & A
Advanced Question
- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak AD-H ().
- Optical Rotation : Comparison with literature values (e.g., for tert-butyl (4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate) .
Data Interpretation : Discrepancies in optical rotation may indicate racemization during acidic or basic steps, necessitating pH control .
What strategies are used to scale up the synthesis without compromising yield?
Advanced Question
- Flow Chemistry : Continuous processing minimizes exothermic risks during acetal formation.
- Catalyst Screening : Testing alternatives to Pd/C (e.g., Raney Ni) for safer hydrogenation .
Case Study : Scaling from lab to pilot plant () required adjusting solvent volumes (e.g., toluene from 200 mL to 2 L per 30 g substrate) and optimizing distillation parameters to prevent decomposition.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
